molecular formula C29H38N2O3 B120451 2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153183-24-5

2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No. B120451
CAS RN: 153183-24-5
M. Wt: 462.6 g/mol
InChI Key: ACIVSSKFPCODPQ-VIJSPRBVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as Ro 04-6790, and it is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV).

Mechanism of Action

Ro 04-6790 exerts its effects by inhibiting the enzyme DPP-IV, which is involved in the degradation of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate the release of insulin from the pancreas. By inhibiting DPP-IV, Ro 04-6790 increases the levels of incretin hormones, which leads to increased insulin secretion and improved glucose control.
Biochemical and Physiological Effects:
Ro 04-6790 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, Ro 04-6790 has been shown to reduce inflammatory cytokine production and improve tissue damage in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ro 04-6790 is its high selectivity for DPP-IV, which reduces the risk of off-target effects. Ro 04-6790 is also relatively stable and can be stored for extended periods of time without significant degradation. However, Ro 04-6790 is relatively expensive and may not be suitable for large-scale experiments.

Future Directions

There are several potential future directions for research on Ro 04-6790. One area of interest is the development of more potent and selective DPP-IV inhibitors based on the structure of Ro 04-6790. Another area of interest is the investigation of the effects of Ro 04-6790 on other physiological processes, such as inflammation and immune function. Finally, the potential clinical applications of Ro 04-6790 in the treatment of diabetes, cancer, and inflammation warrant further investigation.

Synthesis Methods

The synthesis of Ro 04-6790 involves several steps, including the protection of the hydroxyl groups, the formation of the diazepinone ring, and the deprotection of the hydroxyl groups. The final product is obtained by the reaction of the diazepinone intermediate with the appropriate cyclobutylmethylamine and phenylmethylamine derivatives. The overall yield of the synthesis is approximately 20%, and the purity of the final product is greater than 99%.

Scientific Research Applications

Ro 04-6790 has been extensively studied for its potential applications in various fields of research, including diabetes, cancer, and inflammation. In diabetes research, Ro 04-6790 has been shown to improve glucose tolerance and insulin sensitivity in animal models. In cancer research, Ro 04-6790 has been shown to inhibit tumor growth and metastasis in animal models. In inflammation research, Ro 04-6790 has been shown to reduce inflammatory cytokine production and improve tissue damage in animal models.

properties

CAS RN

153183-24-5

Product Name

2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Molecular Formula

C29H38N2O3

Molecular Weight

462.6 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(cyclobutylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C29H38N2O3/c32-27-25(17-21-9-3-1-4-10-21)30(19-23-13-7-14-23)29(34)31(20-24-15-8-16-24)26(28(27)33)18-22-11-5-2-6-12-22/h1-6,9-12,23-28,32-33H,7-8,13-20H2/t25-,26-,27+,28+/m1/s1

InChI Key

ACIVSSKFPCODPQ-VIJSPRBVSA-N

Isomeric SMILES

C1CC(C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3CCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

SMILES

C1CC(C1)CN2C(C(C(C(N(C2=O)CC3CCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Canonical SMILES

C1CC(C1)CN2C(C(C(C(N(C2=O)CC3CCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Other CAS RN

153183-24-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.